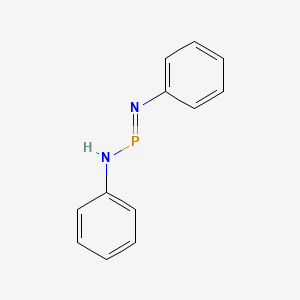
Phosphenimidous amide, n,n'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphenimidous amide, N,N’-diphenyl- is a chemical compound with the molecular formula C12H11N2P and a molecular weight of 214.202901 g/mol . It is also known by other names such as phenyl phosphazoanilide . This compound is characterized by its unique structure, which includes a phosphorus-nitrogen bond, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of phosphenimidous amide, N,N’-diphenyl- typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) under air . This method provides a practical and catalyst-free approach to producing phosphinic amides in moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphenimidous amide, N,N’-diphenyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, forming phosphoramidates and phosphinamides.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, tris(trimethylsilyl)silane, and azobisisobutyronitrile . The major products formed from these reactions are phosphoramidates, phosphinamides, and other related compounds .
Scientific Research Applications
Phosphenimidous amide, N,N’-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphinic amides and phosphoramidates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphenimidous amide, N,N’-diphenyl- involves its ability to form stable phosphorus-nitrogen bonds. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in oxidation reactions, the compound acts as a substrate that undergoes transformation in the presence of oxidizing agents .
Comparison with Similar Compounds
Phosphenimidous amide, N,N’-diphenyl- can be compared with other similar compounds such as:
Phenylphosphazoanilide: Shares a similar structure but may differ in reactivity and applications.
Phosphinamides: These compounds also contain phosphorus-nitrogen bonds and are used in similar chemical reactions.
Phosphoramidates: Similar in structure and reactivity, often used in biochemical and industrial applications.
The uniqueness of phosphenimidous amide, N,N’-diphenyl- lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
5679-59-4 |
|---|---|
Molecular Formula |
C12H11N2P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
N-phenyliminophosphanylaniline |
InChI |
InChI=1S/C12H11N2P/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) |
InChI Key |
ZZRVACZASGFDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















